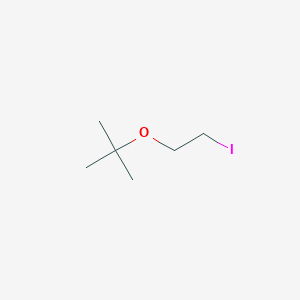

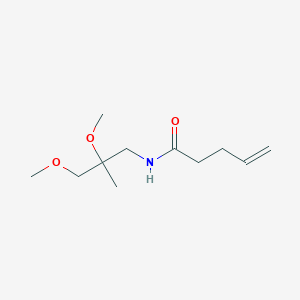

2-(2-Iodoethoxy)-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Iodoethoxy)-2-methylpropane, also known as 2-Bromo-2-methylpropane, is a versatile organic compound with a variety of uses in a range of scientific and industrial applications. It is a colorless, volatile liquid with a boiling point of 79.7 °C and a melting point of -104 °C. It is a polar compound, with a dipole moment of 2.4 D. 2-(2-Iodoethoxy)-2-methylpropane is used in the synthesis of a variety of compounds and has been studied for its potential applications in a range of areas, including medicine, agriculture, and biotechnology.

Aplicaciones Científicas De Investigación

Polymerization and Chemical Reactions

Living Cationic Polymerization : The cationic polymerization of isobutyl vinyl ether (IBVE) can be initiated by a product formed from the addition of hydrogen iodide to IBVE, namely 1-(1-iodoethoxy)-2-methylpropane. This type of polymerization, facilitated by tetraalkylammonium salts, exhibits the characteristics of living polymerization, impacting the molar mass and distribution of resulting polymers (Nuyken & Kröner, 1990).

Transition Metal-Catalyzed Reactions : Methylation of epoxides, such as 1,2-epoxy-2-methylpropane, using transition metal complexes (e.g., M(PPh3)4) results in regioselective methylation, demonstrating the versatility of these reactions in organic synthesis (Hase, Miyashita, & Nohira, 1988).

Radiosynthesis and Imaging

- Radiosynthesis for PET Tracers : 1-Iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol have been synthesized for use in radiolabeled synthons, essential for the development of positron emission tomography (PET) tracers. This highlights the role of derivatives of 2-(2-Iodoethoxy)-2-methylpropane in advanced medical imaging (Rotteveel et al., 2017).

Catalysis and Oxidation Studies

- Catalytic Transformations : The photo-assisted oxidation of 2-methylpropane over Rb+-modified catalysts, demonstrating the formation of 2-methylpropane-2-ol from 2-methylpropane and O2, highlights the application of 2-(2-Iodoethoxy)-2-methylpropane derivatives in catalysis (Tanaka, Takenaka, Funabiki, & Yoshida, 1996).

Atmospheric Chemistry and Environmental Studies

- Impact on Atmospheric Chemistry : Studies on the tropospheric degradation of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, contribute to our understanding of atmospheric chemistry and environmental impact of compounds related to 2-(2-Iodoethoxy)-2-methylpropane (Carrasco et al., 2006).

Biodegradation and Microbial Metabolism

- Microbial Metabolism : The aerobic bacterium Mycobacterium sp. strain ELW1 utilizes 2-methylpropene (isobutylene), a compound related to 2-(2-Iodoethoxy)-2-methylpropane, as a sole carbon source. This study provides insights into the microbial metabolism of alkenes and ether oxygenates (Kottegoda, Waligora, & Hyman, 2015).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2-bis(2-iodoethoxy)ethane, have been used as crosslinking reagents for the synthesis of various materials . This suggests that 2-(2-Iodoethoxy)-2-methylpropane may interact with specific molecular structures to form crosslinks.

Mode of Action

Based on its structural similarity to 1,2-bis(2-iodoethoxy)ethane, it can be inferred that it may act as a crosslinking agent . Crosslinking agents can interact with their targets, often proteins or polymers, and form covalent bonds between them, resulting in a three-dimensional network of interconnected molecules.

Biochemical Pathways

It’s worth noting that crosslinking agents can significantly alter the physical and chemical properties of the substances they interact with, potentially affecting various biochemical pathways .

Result of Action

As a potential crosslinking agent, it could induce significant structural changes in the molecules it interacts with, potentially altering their function .

Propiedades

IUPAC Name |

2-(2-iodoethoxy)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMGRFIVRJOFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodoethoxy)-2-methylpropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)

![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)

![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)

![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)